molecular formula C10H17ClN4 B1489248 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride CAS No. 2098144-19-3

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Cat. No. B1489248
CAS RN: 2098144-19-3
M. Wt: 228.72 g/mol
InChI Key: RZKCPVSNWMSJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride” is a derivative of 1H-1,2,3-triazol, a class of compounds known for their wide range of biological activities . These compounds are often used as VHL inhibitors for the treatment of conditions such as anemia, ischemia, stroke, or damage to the cardiovascular system during ischemia .

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride in laboratory experiments include its high solubility in aqueous solutions, its stability at room temperature, and its low cost. The main limitation of this compound is its limited availability, as it is not widely available from commercial vendors.

Future Directions

The future directions for 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride include further investigation into its potential applications in drug discovery and development, as well as its potential use as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, further research is needed to explore the potential side effects of this compound, as well as its potential interactions with other drugs.

Scientific Research Applications

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride has a wide range of applications in scientific research. It has been used as an inhibitor of phosphodiesterase-4 and as an agonist of muscarinic acetylcholine receptors. It has also been used as an antagonist of the serotonin 5-HT2A receptor and as an agonist of the dopamine D2 receptor. Additionally, it has been used as an inhibitor of cyclooxygenase-2, an enzyme involved in the synthesis of pro-inflammatory mediators.

properties

IUPAC Name

4-(4-cyclopropyltriazol-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9;/h7-9,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKCPVSNWMSJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride
Reactant of Route 2
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride
Reactant of Route 3
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride
Reactant of Route 4
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride
Reactant of Route 5
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride
Reactant of Route 6
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride

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